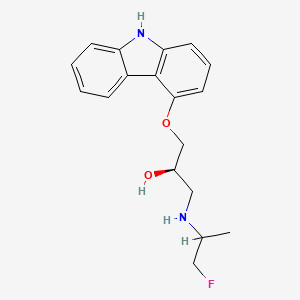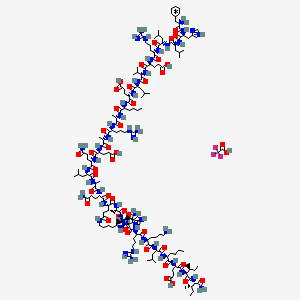![molecular formula C22H33F3N2O3 B10772494 4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Compound 7 involve several steps. The preparation methods include:
Synthetic Routes: The synthesis of Compound 7 typically involves the formation of metal-carbon bonds through reactions such as metal displacement, metathesis, and hydrometallation. These reactions are driven by the high strength of the resulting bonds compared to the starting materials.
Industrial Production Methods: Industrial production methods for Compound 7 are not explicitly detailed in the available literature. general methods for producing similar compounds involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Compound 7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from Compound 7, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in Compound 7 is replaced by another group. Common reagents for these reactions include halogens and other nucleophiles.
Common Reagents and Conditions: The reactions of Compound 7 often involve reagents such as halogens, oxidizing agents, and reducing agents under controlled conditions to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Compound 7 has several scientific research applications, including:
Chemistry: In chemistry, Compound 7 is used as a model compound to study the behavior of proteasome inhibitors and their interactions with biological targets.
Biology: In biology, it is used to investigate the mechanisms of proteasome inhibition and its effects on cellular processes.
Medicine: In medicine, Compound 7 is being developed as a therapeutic agent for the treatment of Human African Trypanosomiasis (HAT).
Industry: In the pharmaceutical industry, Compound 7 serves as a lead compound for the development of new drugs targeting proteasomes and related pathways.
Wirkmechanismus
The mechanism of action of Compound 7 involves its inhibition of the 20S proteasome in Trypanosoma brucei . The proteasome is a crucial enzyme complex responsible for degrading misfolded and damaged proteins. By inhibiting this enzyme, Compound 7 disrupts the parasite’s protein degradation pathways, leading to its death. The molecular targets include the proteasome subunits, and the pathways involved are related to protein homeostasis and degradation.
Vergleich Mit ähnlichen Verbindungen
Compound 7 can be compared with other proteasome inhibitors, such as:
Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor used for similar indications.
Ixazomib: An oral proteasome inhibitor with applications in cancer therapy.
Uniqueness: : Compound 7 is unique in its specific targeting of the Trypanosoma brucei 20S proteasome, making it particularly effective against Human African Trypanosomiasis . This specificity differentiates it from other proteasome inhibitors that are primarily used in cancer therapy.
Similar Compounds: : Similar compounds include other proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib, which target the proteasome but are used for different therapeutic purposes.
Eigenschaften
Molekularformel |
C22H33F3N2O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)phenyl] N-[2-[4-[[ethyl(2-hydroxyethyl)amino]methyl]cyclohexyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H33F3N2O3/c1-3-27(14-15-28)16-18-6-4-17(5-7-18)12-13-26(2)21(29)30-20-10-8-19(9-11-20)22(23,24)25/h8-11,17-18,28H,3-7,12-16H2,1-2H3 |
InChI-Schlüssel |
MUXRZYNIEMIEAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)CC1CCC(CC1)CCN(C)C(=O)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)


![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)
![N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide](/img/structure/B10772469.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)

![2-[[2-(3,4-Dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid](/img/structure/B10772509.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![methyl 7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B10772517.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772519.png)